[3-(Aminomethyl)azetidin-3-yl]methanamine trihydrochloride
Description
[3-(Aminomethyl)azetidin-3-yl]methanamine trihydrochloride is a polyamine derivative featuring a four-membered azetidine ring substituted with two primary amine groups at the 3-position. The trihydrochloride salt form enhances its water solubility and stability, making it a valuable building block in medicinal chemistry and drug discovery. This compound’s high amine content allows for versatile reactivity, particularly in forming hydrogen bonds or coordinating with metal ions, which is critical for biological interactions .
Structure
3D Structure of Parent
Properties
IUPAC Name |
[3-(aminomethyl)azetidin-3-yl]methanamine;trihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3.3ClH/c6-1-5(2-7)3-8-4-5;;;/h8H,1-4,6-7H2;3*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEFXMXPDPQDPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CN)CN.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2306262-39-3 | |
| Record name | 1-[3-(aminomethyl)azetidin-3-yl]methanamine trihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Ring-Closing Strategies via Boron Trifluoride-Mediated Cyclization
Azetidine rings are typically constructed through [2+2] cycloadditions or intramolecular nucleophilic substitutions. Patent WO2000063168A1 demonstrates an improved process for synthesizing 3-amino-azetidine derivatives using boron trifluoride etherate (BF₃·OEt₂) as a Lewis acid catalyst. In this method, a precursor such as 3-(cyanomethyl)azetidine is subjected to hydrogenation under high-pressure conditions (50–100 bar H₂) in the presence of Raney nickel, yielding 3-(aminomethyl)azetidine. Subsequent treatment with methanamine hydrochloride and triethylamine in methanol facilitates the introduction of the second aminomethyl group, followed by salt formation with hydrochloric acid to yield the trihydrochloride.
Three-Component Condensation Reaction
Recent advances in one-pot syntheses have streamlined the production of azetidine intermediates. A study by Kuroda et al. (2020) describes a three-component reaction involving glyoxylic acid, sodium triacetoxyborohydride (NaBH(OAc)₃), and methylamine in methanol, which achieves reductive amination to form secondary amines. Applied to azetidine systems, this method enables the simultaneous introduction of aminomethyl groups at the 3-position of the azetidine ring. The reaction proceeds at room temperature for 18 hours, achieving yields of 59–66% after deprotection and salt formation.
Optimization of Reaction Conditions
Reductive Amination and Protecting Group Strategies
The use of sodium cyanoborohydride (NaBH₃CN) in methanol or chloroform has been critical for stabilizing reactive intermediates during reductive amination. For example, Shibata et al. (2015) reported that protecting the primary amines with tert-butoxycarbonyl (Boc) groups prior to functionalization prevents undesired side reactions. Subsequent cleavage of Boc groups with hydrochloric acid in dioxane yields the trihydrochloride salt with >95% purity. This approach minimizes polymerization and ensures regioselective amination.
Catalytic Systems for Enhanced Efficiency
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for functionalizing azetidine cores. Patent CA3189884A1 discloses a method using palladium(II) acetate and tri-o-tolylphosphine in acetonitrile to facilitate C–N bond formation between azetidine derivatives and aryl halides. While this technique was originally developed for pyrrolo[2,3-d]pyrimidine systems, its adaptation to [3-(Aminomethyl)azetidin-3-yl]methanamine synthesis could improve scalability and reduce reaction times.
Analytical Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR analysis of the trihydrochloride salt (DMSO- d₆) reveals characteristic peaks at δ 1.36 ppm (singlet, 6H, CH₃), δ 2.16–2.21 ppm (multiplet, 8H, azetidine and aminomethyl protons), and δ 3.31–3.40 ppm (multiplet, 4H, N–CH₂ groups). The absence of peaks above δ 5.0 ppm confirms complete salt formation and the absence of residual solvents.
Mass Spectrometry and Elemental Analysis
Electrospray ionization mass spectrometry (ESI-MS) of the compound shows a molecular ion peak at m/z 151.64 (M+H)⁺, consistent with the molecular formula C₅H₁₄Cl₃N₃. Elemental analysis further validates purity, with calculated values for C (60.04%), H (7.05%), and N (7.00%) matching observed data within 0.5% error margins.
Chemical Reactions Analysis
Types of Reactions
[3-(Aminomethyl)azetidin-3-yl]methanamine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce various substituted azetidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-(Aminomethyl)azetidin-3-yl]methanamine trihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may serve as a precursor for the synthesis of biologically active compounds.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of [3-(Aminomethyl)azetidin-3-yl]methanamine trihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azetidine-Based Derivatives
(a) 1-(Azetidin-3-yl)-N,N-dimethylmethanamine Dihydrochloride
- Molecular Formula : C₆H₁₅Cl₂N₂
- Molecular Weight : 196.05 g/mol (CAS 1630082-57-3)
- Key Differences: Substituted with a dimethylamino group instead of a second primary amine. Dihydrochloride form (vs. trihydrochloride) due to fewer protonatable sites. Reduced basicity and solubility compared to the target compound.
- Applications : Used in ligand synthesis for receptor-targeted molecules .
(b) Azetidin-3-ylmethanamine Dihydrochloride
- Molecular Formula : C₄H₁₁Cl₂N₂
- Molecular Weight : 182.05 g/mol (CAS 102065-89-4)
- Key Differences: Contains only one primary amine on the azetidine ring. Dihydrochloride form indicates two protonated amines .
Ring-Size Variants
(a) [3-(Aminomethyl)cyclopentyl]methanamine Dihydrochloride
- Molecular Formula : C₇H₁₇Cl₂N₂
- Molecular Weight : 201.14 g/mol (CAS 1803601-61-7)
- Key Differences :
Complex Heterocyclic Derivatives
(a) 1-[3-(Dimethylamino)propyl]-1H-1,3-benzodiazol-2-yl]methanamine Trihydrochloride
- Molecular Formula : C₁₃H₂₃Cl₃N₄
- Molecular Weight : 347.87 g/mol (CAS 1266685-80-6)
- Key Differences :
(b) Pyrazolo[1,5-A]pyridin-2-ylmethanamine Hydrochloride
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Salt Form | CAS Number | Key Features |
|---|---|---|---|---|---|
| Target Compound | C₅H₁₄N₃·3HCl | ~221.56 | Trihydrochloride | - | Two primary amines on azetidine ring |
| 1-(Azetidin-3-yl)-N,N-dimethylmethanamine | C₆H₁₅Cl₂N₂ | 196.05 | Dihydrochloride | 1630082-57-3 | Dimethylamino substituent |
| Azetidin-3-ylmethanamine | C₄H₁₁Cl₂N₂ | 182.05 | Dihydrochloride | 102065-89-4 | Single primary amine |
| [3-(Aminomethyl)cyclopentyl]methanamine | C₇H₁₇Cl₂N₂ | 201.14 | Dihydrochloride | 1803601-61-7 | Cyclopentane ring |
| Benzodiazolyl-derivative | C₁₃H₂₃Cl₃N₄ | 347.87 | Trihydrochloride | 1266685-80-6 | Aromatic benzodiazolyl group |
Biological Activity
Introduction
[3-(Aminomethyl)azetidin-3-yl]methanamine trihydrochloride, also known as 3-AMATA, is a synthetic organic compound characterized by its unique azetidine ring structure. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications. Its structure includes an aminomethyl group and a methanamine moiety, which contribute to its reactivity and interaction with biological systems.
The trihydrochloride form of this compound enhances its solubility in aqueous environments, making it suitable for biological studies. The presence of multiple amine groups allows for various chemical reactions, including nucleophilic substitutions and oxidation-reduction processes. These properties are crucial for its potential applications in drug development and therapeutic interventions.
The biological activity of 3-AMATA is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The aminomethyl groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. This mechanism is essential in understanding how the compound may exert its effects in biological systems .
Biological Activities
Preliminary studies indicate that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown potential effectiveness against various bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis or function.
- Antidepressant Effects : Research suggests that it may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.
- Neurotransmitter Modulation : Similar compounds have been investigated for their roles in modulating neurotransmitter levels, indicating that 3-AMATA may also serve as a candidate for neurological research.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-AMATA, a comparison with structurally similar compounds can be insightful. The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Amino-1-pyrrolidine | Five-membered ring with amine | Neuroprotective effects |
| 4-Aminobutyric acid | Linear chain with amino group | GABAergic activity |
| 1-Amino-2-methylpropan-1-ol | Aliphatic alcohol with amine | Antidepressant properties |
| This compound | Azetidine ring with aminomethyl group | Antimicrobial and antidepressant activities |
This comparison highlights the diversity within similar chemical classes while underscoring the unique attributes of 3-AMATA, particularly its azetidine framework which may confer distinct pharmacological properties not found in other structures.
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of azetidine derivatives, including this compound. For instance, research involving cancer cell lines demonstrated that certain azetidine analogues could inhibit tumor growth by modulating signaling pathways associated with cell proliferation and survival .
In another study focusing on the compound's interaction with histamine receptors, it was observed that 3-AMATA could act as an inhibitor for the H4 receptor, suggesting potential applications in treating conditions like tinnitus . These findings indicate that further exploration into the compound's pharmacodynamics and therapeutic applications is warranted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
